![molecular formula C13H13N5O4S B10977203 N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10977203.png)
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a thiophene ring fused with a cyclopentane ring, a pyrazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the formation of the thiophene ring followed by cyclization to form the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce carbonyl groups .
Scientific Research Applications
N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Mechanism of Action
The mechanism by which N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and leading to desired therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain the thiophene nucleus and exhibit various biological activities.
Pyrazole Derivatives: Compounds such as Celecoxib and Rimonabant feature the pyrazole ring and are known for their medicinal properties.
Uniqueness
N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of a fused thiophene-cyclopentane ring system with a pyrazole ring and multiple functional groups.
Properties
Molecular Formula |
C13H13N5O4S |
---|---|
Molecular Weight |
335.34 g/mol |
IUPAC Name |
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13N5O4S/c1-17-5-7(18(21)22)10(16-17)12(20)15-13-9(11(14)19)6-3-2-4-8(6)23-13/h5H,2-4H2,1H3,(H2,14,19)(H,15,20) |
InChI Key |
APEFFADBWYPCDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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